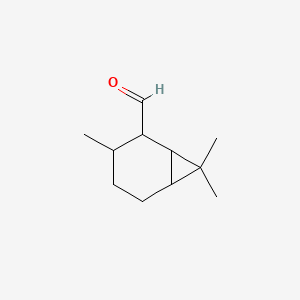
EINECS 272-323-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 272-323-7 is an organic compound with the molecular formula C11H18O. It is a bicyclic compound featuring a heptane ring with three methyl groups and an aldehyde functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 272-323-7 typically involves the reaction of acetoacetic ester with formaldehyde in the presence of ammonium acetate. The reaction is carried out at room temperature, followed by dilution with dichloromethane, washing with water, and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
EINECS 272-323-7 undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-carboxylic acid.
Reduction: 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
EINECS 272-323-7 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of EINECS 272-323-7 involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: A similar compound without the aldehyde group.
3,7,7-Trimethylbicyclo(4.1.0)hept-3-ene: A similar compound with a double bond in the heptane ring.
3,7,7-Trimethylbicyclo(4.1.0)hept-3-ene-2,5-dione: A similar compound with two ketone groups.
Properties
CAS No. |
68804-33-1 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h6-10H,4-5H2,1-3H3 |
InChI Key |
WUFJEAHVTVBYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1C=O)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















